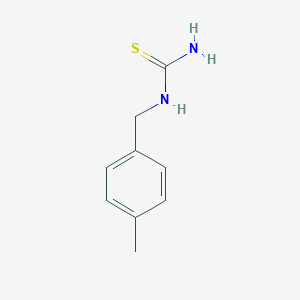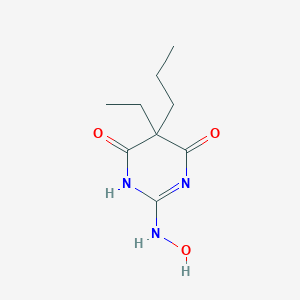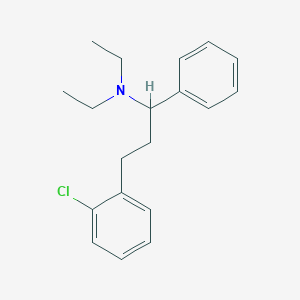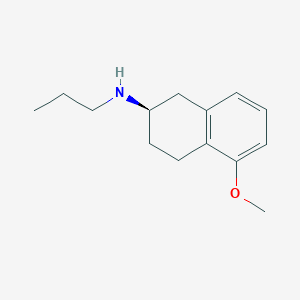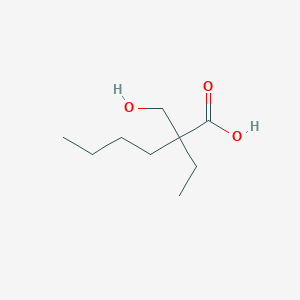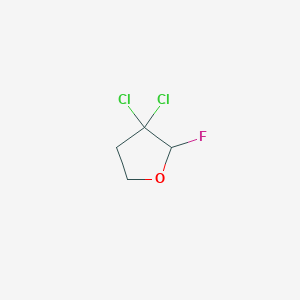![molecular formula C23H20Cl4N5NaO3 B009285 Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate CAS No. 106276-78-2](/img/structure/B9285.png)
Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate, commonly known as sodium azide, is a highly reactive and toxic compound. It is widely used in scientific research as an inhibitor, preservative, and reagent.
Mecanismo De Acción
Sodium azide inhibits cytochrome c oxidase by binding to the heme group of the enzyme. This prevents the transfer of electrons in the electron transport chain, leading to a decrease in ATP production and cellular respiration. Sodium azide also induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Sodium azide is highly toxic and can cause severe health effects upon exposure. It can cause respiratory failure, seizures, and even death. In addition, sodium azide can also cause DNA damage and mutagenesis, leading to genetic abnormalities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using sodium azide in lab experiments is its ability to selectively inhibit cytochrome c oxidase, allowing researchers to study the effects of decreased ATP production on cellular processes. However, sodium azide is highly toxic and requires careful handling and disposal. In addition, its use is limited in live animal experiments due to its toxicity.
Direcciones Futuras
There are several future directions for the use of sodium azide in scientific research. One area of interest is the study of its effects on the gut microbiome, as it has been shown to have antimicrobial properties. Another area of interest is its potential use as a cancer treatment, as it can induce apoptosis in cancer cells. Further research is needed to explore these potential applications and to develop safer methods of handling and using sodium azide in lab experiments.
Conclusion:
Sodium azide is a highly reactive and toxic compound that is widely used in scientific research. Its ability to selectively inhibit cytochrome c oxidase and induce apoptosis makes it a valuable tool in the study of cellular processes. However, its toxicity requires careful handling and disposal, and its use is limited in live animal experiments. Further research is needed to explore its potential applications and to develop safer methods of handling and using sodium azide in lab experiments.
Métodos De Síntesis
Sodium azide is synthesized through the reaction between sodium nitrite and hydrazoic acid. The reaction produces sodium azide, water, and nitrogen gas. The synthesis process requires careful handling due to the explosive nature of the compound.
Aplicaciones Científicas De Investigación
Sodium azide is widely used in scientific research as an inhibitor of cytochrome c oxidase, an enzyme involved in cellular respiration. It is also used as a preservative in biological samples and as a reagent in chemical reactions. Sodium azide is particularly useful in the study of apoptosis, a programmed cell death mechanism, as it can induce apoptosis in cells.
Propiedades
Número CAS |
106276-78-2 |
|---|---|
Nombre del producto |
Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate |
Fórmula molecular |
C23H20Cl4N5NaO3 |
Peso molecular |
579.2 g/mol |
Nombre IUPAC |
sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate |
InChI |
InChI=1S/C13H14N4.C9H3Cl4NO2.CH3O.Na/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12;1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11;1-2;/h2-8H,14-15H2,1H3;1H3;1H3;/q;;-1;+1 |
Clave InChI |
DRKWDZRMCXCQPP-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
SMILES canónico |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Sinónimos |
Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 4-[(4-aminophenyl)azo]-3-methylbenzenamine and sodium methoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



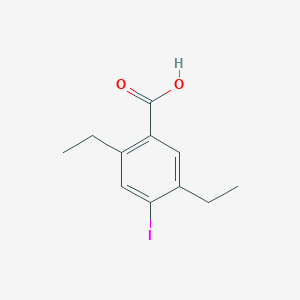
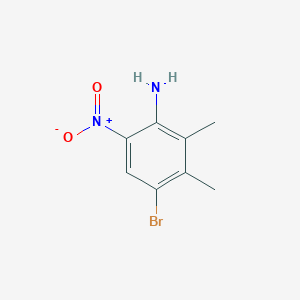
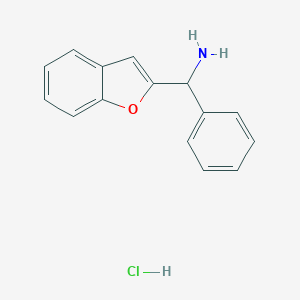
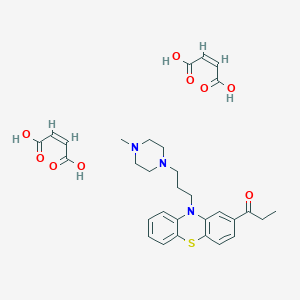
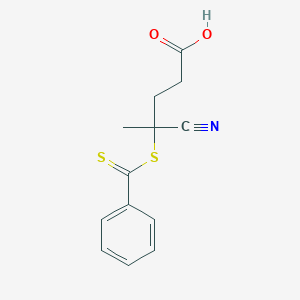
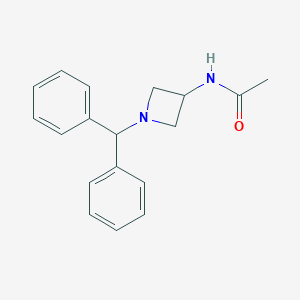
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
